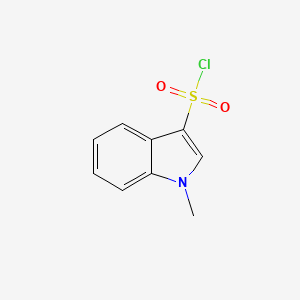

1-methyl-1H-indole-3-sulfonyl chloride

Description

The Indole (B1671886) Nucleus: Fundamental Significance in Organic Synthesis

The indole nucleus is an aromatic heterocyclic organic compound characterized by a bicyclic structure, which consists of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. numberanalytics.comwikipedia.org This structural arrangement imparts a unique electronic distribution and reactivity, making it an exceptionally important scaffold in organic synthesis. numberanalytics.com The indole ring system is a common feature in a vast array of natural products, pharmaceuticals, and agrochemicals, which underscores its fundamental significance. numberanalytics.comnih.gov

The electron-rich nature of the indole system makes it a versatile substrate for various chemical transformations, particularly electrophilic substitution. numberanalytics.com Its prevalence in biologically active compounds, from the essential amino acid tryptophan to the neurotransmitter serotonin, has made it a prime target for medicinal chemists. numberanalytics.comwikipedia.org Consequently, a multitude of synthetic methods have been developed over more than a century to construct and functionalize the indole core, including classic name reactions like the Fischer, Leimgruber-Batcho, and Bischler indole syntheses. nih.govnumberanalytics.com Modern synthetic strategies continue to evolve, employing advanced techniques such as C-H activation and cross-coupling reactions to create complex indole derivatives with high efficiency and selectivity. numberanalytics.comresearchgate.net

Table 1: Properties of the Parent Indole Nucleus

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₇N |

| Molar Mass | 117.15 g/mol |

| Appearance | White solid |

| Melting Point | 52 to 54 °C |

| Boiling Point | 253 to 254 °C |

| Structure | Aromatic, planar bicyclic system |

Data sourced from Wikipedia. wikipedia.org

Sulfonyl Chlorides: Versatile Reagents in Synthetic Chemistry

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that serve as valuable intermediates in organic synthesis. magtech.com.cnfiveable.me Their reactivity stems from the electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom an excellent leaving group in nucleophilic substitution reactions. fiveable.me This property allows for the facile introduction of the sulfonyl group into a wide range of molecules. fiveable.me

One of the most common applications of sulfonyl chlorides is in the synthesis of sulfonamides, a functional group present in numerous pharmaceutical drugs, including antibiotics and antihypertensives. fiveable.mesigmaaldrich.com The reaction of a sulfonyl chloride with a primary or secondary amine readily forms a stable sulfonamide linkage. sigmaaldrich.comalrasheedcol.edu.iq Beyond amination, sulfonyl chlorides react with alcohols to produce sulfonic esters and can be used to generate other sulfur-containing compounds. fiveable.me They are recognized as powerful sources for various functional groups in reactions such as sulfonylation, arylation, and annulations. magtech.com.cn The versatility and reactivity of sulfonyl chlorides have established them as indispensable building blocks in the construction of complex organic molecules for medicinal chemistry and materials science. sigmaaldrich.com

Research Landscape of 1-Methyl-1H-indole-3-sulfonyl Chloride: An Overview

This compound is a specific derivative that combines the indole nucleus with the reactive sulfonyl chloride group. The methyl group at the N-1 position of the indole ring prevents N-H reactivity, directing functionalization efforts elsewhere on the molecule. The sulfonyl chloride group is positioned at the C-3 position, a common site for electrophilic substitution and further derivatization in the indole ring.

This compound serves primarily as a chemical intermediate for the synthesis of more complex molecules. Its structure allows for nucleophilic attack at the sulfur atom, enabling the creation of a variety of 3-sulfonyl-substituted N-methylindoles. For instance, it can be reacted with amines to form corresponding sulfonamides or with alcohols to yield sulfonate esters. These subsequent products are of interest in medicinal chemistry, where the 1-methyl-indole-3-sulfonamide scaffold is explored for various biological activities.

While extensive, dedicated studies on this compound itself are not widely found in the literature, its synthesis and properties are well-established within the context of indole chemistry. It is typically prepared by the chlorosulfonation of 1-methylindole (B147185). The compound is documented in chemical databases and available commercially as a reagent for synthetic applications. uni.lu Research involving this compound is often embedded within larger synthetic campaigns, where it acts as a key building block rather than the final target. For example, related arylsulfonyl indoles are used to generate intermediates that react with various nucleophiles to create diverse C-3 substituted indole derivatives. nih.gov

Table 2: Chemical Properties of this compound

| Property | Identifier/Value |

|---|---|

| Molecular Formula | C₉H₈ClNO₂S |

| Monoisotopic Mass | 228.99643 Da |

| InChIKey | AKMBTZLSBMNKPJ-UHFFFAOYSA-N |

| SMILES | CN1C=C(C2=CC=CC=C21)S(=O)(=O)Cl |

Data sourced from PubChem. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c1-11-6-9(14(10,12)13)7-4-2-3-5-8(7)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMBTZLSBMNKPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158209-10-9 | |

| Record name | 1-methyl-1H-indole-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 1h Indole 3 Sulfonyl Chloride and Analogous Indole Sulfonyl Halides

Direct Functionalization Approaches: Sulfonylation of Indole (B1671886) Scaffolds

Direct functionalization of the indole ring to introduce a sulfonyl group represents an efficient and highly sought-after synthetic route. These approaches avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. The C-3 position of the indole is typically the most nucleophilic and thus the most common site for electrophilic substitution.

Electrophilic Aromatic Sulfonylation of Indoles

Electrophilic aromatic sulfonylation is a classic method for introducing a sulfonic acid group onto an aromatic ring. wikipedia.org For indoles, this reaction typically occurs at the electron-rich C-3 position. The reaction involves an electrophilic sulfur trioxide (SO₃) or a related species, which attacks the indole ring. wikipedia.orgquimicaorganica.org Due to the high reactivity of the indole nucleus, which can lead to polymerization under harsh acidic conditions, mild sulfonating agents are often employed. youtube.com A common reagent for this purpose is the pyridine-sulfur trioxide complex (Py·SO₃), which provides a controlled source of the electrophile. youtube.com The resulting sulfonic acid can then be converted to the corresponding sulfonyl chloride, for instance, by treatment with thionyl chloride or a similar chlorinating agent.

Catalytic Systems in Indole Sulfonylation

To improve efficiency, selectivity, and reaction conditions, various catalytic systems have been developed for the sulfonylation of indoles. These systems utilize Lewis acids, transition metals, or photocatalysts to facilitate the C-H functionalization process.

Lewis acids have proven to be effective catalysts for the direct sulfonylation of indoles with sulfonyl chlorides. Indium tribromide (InBr₃) is a notable example, serving as a mild and water-tolerant Lewis acid that can promote the reaction with high regioselectivity for the C-3 position. lookchem.comresearchgate.netias.ac.in The reaction proceeds smoothly under ambient or reflux conditions, affording 3-arylsulfonyl indoles in high yields. lookchem.comresearchgate.net The catalytic cycle is thought to involve the activation of the sulfonyl chloride by the Lewis acid, enhancing its electrophilicity and facilitating the attack by the indole. This method is advantageous due to its operational simplicity and the high yields achieved. lookchem.com

| Indole Derivative | Sulfonyl Chloride | Catalyst | Conditions | Product | Yield (%) | Ref |

| Indole | Phenylsulfonyl chloride | InBr₃ (10 mol%) | 1,2-dichloroethane, reflux | 3-Phenylsulfonyl-1H-indole | 87 | lookchem.com |

| 2-Methylindole | Phenylsulfonyl chloride | InBr₃ (10 mol%) | 1,2-dichloroethane, reflux | 2-Methyl-3-phenylsulfonyl-1H-indole | 92 | lookchem.com |

| 5-Methoxyindole | Phenylsulfonyl chloride | InBr₃ (10 mol%) | 1,2-dichloroethane, reflux | 5-Methoxy-3-phenylsulfonyl-1H-indole | 85 | lookchem.com |

Transition metals are widely used to catalyze C-H functionalization reactions. bohrium.comnih.govrsc.org In the context of indole sulfonylation, both copper and palladium catalysts have been successfully employed.

Copper(I) iodide (CuI) has been reported as a simple and efficient catalyst for the chemoselective sulfonylation of indoles with aryl sulfonyl chlorides. tandfonline.comtandfonline.com This method is advantageous as it proceeds under mild conditions and does not require the protection of the N-H group in the indole. tandfonline.com The reaction demonstrates good functional group tolerance. tandfonline.com

| Indole Derivative | Aryl Sulfonyl Chloride | Catalyst | Conditions | Product | Yield (%) | Ref |

| Indole | p-Toluenesulfonyl chloride | CuI (5 mol%) | CH₃CN, reflux | 3-(p-Tolylsulfonyl)-1H-indole | 94 | tandfonline.com |

| 2-Methylindole | p-Toluenesulfonyl chloride | CuI (5 mol%) | CH₃CN, reflux | 2-Methyl-3-(p-tolylsulfonyl)-1H-indole | 96 | tandfonline.com |

| 5-Bromoindole | p-Toluenesulfonyl chloride | CuI (5 mol%) | CH₃CN, reflux | 5-Bromo-3-(p-tolylsulfonyl)-1H-indole | 92 | tandfonline.com |

Palladium (Pd) catalysis has been utilized for the direct C-H bond sulfonylation of indoles, particularly at the C-2 position. nih.govdocumentsdelivered.comacs.org This often requires a directing group, such as a pyridinyl or pyrimidinyl group, attached to the indole nitrogen to achieve regioselectivity. nih.govdocumentsdelivered.com The reaction can proceed as a three-component reaction involving the directed indole, a sulfur dioxide source like DABCO·(SO₂)₂, and an aryldiazonium salt, under mild conditions at room temperature. nih.govacs.org

Visible-light-induced methods offer a green and mild alternative for the synthesis of sulfonylated indoles. nih.govacs.org These strategies can proceed with or without an external photocatalyst. acs.org For instance, the synthesis of 1-methyl-3-(arylthio)-1H-indoles has been achieved through a photoredox reaction of N-methylindoles with arylsulfonyl chlorides. rsc.org Other photocatalytic approaches have been developed for the synthesis of various indole derivatives, highlighting the versatility of light-induced reactions. acs.org Some visible-light-induced sulfonylation reactions can even proceed in the absence of a metal or a photocatalyst, relying on the formation of an electron donor-acceptor (EDA) complex between the indole and the sulfonyl chloride. researchgate.net

Oxidative Sulfonylation Pathways (e.g., KI/H₂O₂, Iodophor/H₂O₂)

Oxidative sulfonylation methods provide another direct route to sulfonylated indoles, often utilizing readily available and environmentally benign reagents. These reactions typically proceed via a radical mechanism.

A rapid and efficient method for the 2-sulfonylation of indoles has been developed using potassium iodide (KI) and hydrogen peroxide (H₂O₂) . nih.govrsc.orgnih.gov This reaction can be carried out in water, using H₂O₂ as both the oxidant and the solvent. nih.govnih.gov Arylsulfonyl hydrazides or sulfinic acids can be used as the sulfur source, leading to good to excellent yields of 2-sulfonylindoles in a very short reaction time. nih.govrsc.org Mechanistic studies suggest the formation of a 2,3-diiodoindoline intermediate. nih.govsemanticscholar.org

| Indole Derivative | Sulfur Source | Conditions | Product | Yield (%) | Ref |

| 1H-Indole | p-Toluenesulfonyl hydrazide | KI (20%), 30% H₂O₂, 5 min | 2-Tosyl-1H-indole | 53 | nih.gov |

| 5-Bromo-1H-indole | p-Toluenesulfonyl hydrazide | KI (20%), 30% H₂O₂, 5 min | 5-Bromo-2-tosyl-1H-indole | 85 | nih.gov |

| N-Methylpyrrole | p-Toluenesulfonyl hydrazide | KI (20%), 30% H₂O₂, 5 min | N-Methyl-2-tosylpyrrole | 71 | nih.gov |

Similarly, an iodophor/H₂O₂ -mediated system has been established for the 2-sulfonylation of indoles in an aqueous phase. nih.gov Iodophor, a commercially available iodine complex, serves as a green catalyst. nih.gov This method also utilizes sulfonyl hydrazides as the sulfur source and provides moderate yields of 2-sulfonylated indoles within minutes. nih.gov The proposed mechanism for this transformation is also believed to involve radical intermediates. researchgate.net

Regioselectivity in Indole Sulfonylation (C2 vs. C3 Position)

The indole nucleus is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. researchgate.net Functionalization can occur at several positions, but the C3 position is generally the most reactive towards electrophiles. researchgate.netnih.gov However, the regiochemical outcome of sulfonylation reactions can be directed towards the C2 position under specific conditions. researchgate.netnih.gov

The inherent preference for C3 substitution is attributed to the stability of the intermediate carbocation. Electrophilic attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. In contrast, attack at C2 leads to a less stable intermediate.

Despite the thermodynamic preference for C3 functionalization, C2-sulfonylation of indoles can be achieved with high regioselectivity. acs.orgnih.govnih.govelsevierpure.com For instance, iodine-mediated sulfonylation of indoles with sodium sulfinates has been shown to selectively yield 2-sulfonylated products at room temperature. acs.orgnih.govnih.govelsevierpure.com The reaction proceeds efficiently in the absence of a metal catalyst and under aerobic conditions. nih.gov

The choice of reaction conditions and the nature of the substituents on the indole ring can influence the C2/C3 selectivity. For example, in palladium-catalyzed arylations, a mechanistic rationale for the observed C2 selectivity involves an electrophilic palladation at C3 followed by a 1,2-migration of the palladium intermediate to the C2 position. acs.org This migration is a key step in determining the final regiochemical outcome. acs.org

Indirect Synthetic Pathways to 1-Methyl-1H-indole-3-sulfonyl Chloride

Indirect methods for the synthesis of this compound often involve the use of indole precursors that have been functionalized at the desired position. This approach allows for greater control over the final product and can be advantageous when direct methods are not feasible or result in poor yields.

Derivatization from Pre-functionalized Indole Derivatives

One common indirect route involves the synthesis from pre-functionalized indole derivatives. For instance, indole-3-sulfonic acids or their salts can be converted to the corresponding sulfonyl chlorides. This is a standard transformation in organic chemistry, often achieved by reacting the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

A typical procedure would involve the preparation of 1-methyl-1H-indole-3-sulfonic acid, followed by its reaction with a chlorinating agent to yield this compound. This two-step process allows for the purification of the intermediate sulfonic acid, which can lead to a cleaner final product.

Conversion from Indole-3-carbaldehydes

Indole-3-carbaldehydes serve as versatile starting materials for the synthesis of various indole derivatives, including this compound. The aldehyde group can be converted to a sulfonyl chloride group through a multi-step sequence.

One possible pathway involves the oxidation of the indole-3-carbaldehyde to the corresponding indole-3-carboxylic acid. This can be followed by a series of reactions to introduce the sulfur moiety and convert it to a sulfonyl chloride. For example, the carboxylic acid could be converted to a thiol, which is then oxidized to a sulfonic acid and subsequently chlorinated.

Alternatively, indole-3-carbaldehydes can be used in domino reactions to construct more complex heterocyclic systems that incorporate a sulfenyl group at the C3 position. researchgate.net While not a direct conversion to a sulfonyl chloride, these methods demonstrate the utility of indole-3-carbaldehydes as precursors for introducing sulfur functionalities at the C3 position. The synthesis of indole-3-carbaldehydes themselves is often achieved through the Vilsmeier-Haack reaction, which involves the formylation of indole using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). researchgate.netgoogle.com

Exploration of Specific Reagents and Reaction Conditions

The choice of reagents and reaction conditions is critical in directing the outcome of indole sulfonylation reactions. Different sulfur sources and activating agents can lead to different products and yields.

Application of Sulfonyl Hydrazides as Sulfur Sources

Sulfonyl hydrazides have emerged as versatile and environmentally friendly sources of sulfur for the sulfonylation of indoles. nih.govrsc.orgresearchgate.netacs.orgresearchgate.net They are stable, often crystalline solids that are easier to handle than traditional sulfonylating agents like sulfonyl chlorides. nih.govrsc.orgresearchgate.net

The reaction of indoles with sulfonyl hydrazides can be catalyzed by various reagents, including iodine, to achieve regioselective sulfenylation or sulfonylation. nih.govrsc.orgresearchgate.net For example, an iodophor-catalyzed reaction of indoles with sulfonyl hydrazides in an aqueous phase has been developed for the synthesis of 3-sulfenylindoles. nih.govrsc.org This method is noted for being inexpensive, easy to operate, and having good tolerance for a variety of functional groups. nih.govrsc.org

Under different conditions, sulfonyl hydrazides can also be used to introduce a sulfonyl group at the C2 position of the indole ring. researchgate.net Electrochemical methods have also been employed for the chemoselective sulfonylation and hydrazination of indoles using arylsulfonyl hydrazides. acs.orgresearchgate.net These reactions often proceed through radical pathways. researchgate.net

| Catalyst/Mediator | Sulfur Source | Product | Position | Reference |

| Iodophor | Sulfonyl hydrazide | 3-Sulfenylindole | C3 | nih.govrsc.org |

| Iodine | Sulfonyl hydrazide | 3-Sulfenylindole | C3 | nih.gov |

| DBU-based ionic liquid (microwave) | Sulfonyl hydrazide | 3-Sulfenylindole | C3 | nih.gov |

| Iodophor/H₂O₂ | Sulfonyl hydrazide | 2-Sulfonylindole | C2 | researchgate.net |

| TBHP/I₂ | Sulfonyl hydrazide | 2-Sulfonylindole | C2 | researchgate.net |

| Electrochemical (NH₄Br) | Arylsulfonyl hydrazide | C3-Sulfonylation/C2-Hydrazination | C2/C3 | acs.orgresearchgate.net |

Reactions with Thionyl Chloride and Sulfuryl Chloride

Thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) are common reagents for the synthesis of sulfonyl chlorides. researchgate.net Thionyl chloride is often used to convert sulfonic acids to sulfonyl chlorides. chemicalbook.comgoogle.com The reaction of indole derivatives with thionyl and sulfuryl chlorides can lead to a variety of products, depending on the specific substrate and reaction conditions. acs.org

Sulfuryl chloride, in the presence of N,N-dimethylformamide, can be used for the direct sulfonylchlorination of aromatic compounds. google.com However, this method can sometimes lead to the formation of formylated byproducts. google.com The reaction conditions, such as temperature, can be adjusted to favor the desired sulfonylchlorination over formylation. google.com

The reaction of methyl-substituted heteroaromatic compounds with thionyl chloride can result in the chlorination of the methyl group. researchgate.net This indicates that the reactivity of thionyl chloride is not limited to the formation of acid chlorides and can lead to other transformations depending on the substrate.

Strategic Use in Protecting Group Chemistry

The strategic application of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. Sulfonyl chlorides, in particular, have found utility as robust protecting groups for amines, indoles, and other nitrogen-containing heterocycles. The resulting sulfonamides are generally stable to a wide range of reaction conditions. While specific literature detailing the extensive use of this compound as a protecting group is not abundant, its strategic value can be inferred from the well-established chemistry of analogous sulfonyl chlorides.

The primary role of the sulfonyl group in this context is to decrease the nucleophilicity and basicity of the nitrogen atom to which it is attached. This is achieved through the powerful electron-withdrawing nature of the sulfonyl moiety, which delocalizes the nitrogen lone pair across the sulfonyl oxygens. This protective feature is crucial in complex syntheses where the indole nitrogen could otherwise interfere with desired reactions, such as those involving strong bases or electrophiles.

The strategic decision to employ an indole-based sulfonyl chloride, such as this compound, would likely be driven by the desire to introduce a protecting group with unique electronic or steric properties that could influence subsequent synthetic steps. The indole scaffold itself is a versatile pharmacophore, and its incorporation into a protecting group could offer advantages in terms of solubility or compatibility with other functionalities within the molecule.

Below is a table summarizing various sulfonyl-based protecting groups and their common deprotection methods, which provides a comparative context for the potential use of indole sulfonyl halides.

| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Characteristics |

| p-Toluenesulfonyl | Ts | Strong acid (HBr, H₂SO₄), dissolving metal reduction (Na/NH₃) | Very stable, robust |

| Benzenesulfonyl | Bs | Strong acid, dissolving metal reduction | Stable, similar to Ts |

| o-Nitrobenzenesulfonyl | o-Ns | Nucleophilic aromatic substitution (e.g., thiophenol, piperidine) | Labile to specific nucleophiles, mild cleavage |

| 2,4-Dinitrobenzenesulfonyl | d-Ns | Similar to o-Ns, more labile | More readily cleaved than o-Ns |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | Fluoride ion (e.g., TBAF, CsF) | Cleavage under mild, fluoride-mediated conditions |

The strategic selection of a protecting group is a critical aspect of synthetic planning. While the specific utility of this compound as a protecting group is not extensively documented, its chemical nature suggests it could serve as a robust protecting group for nitrogen functionalities. The development of its application would depend on the establishment of reliable and selective deprotection methods that are compatible with a wide range of sensitive functional groups.

Chemical Reactivity and Derivatization Studies of 1 Methyl 1h Indole 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a highly effective electrophilic site, readily undergoing nucleophilic substitution reactions. In the context of 1-methyl-1H-indole-3-sulfonyl chloride, the sulfur atom is electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via a nucleophilic acyl substitution-type mechanism, where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the sulfur atom of the sulfonyl chloride, forming a transient tetrahedral intermediate. The subsequent departure of the chloride ion results in the formation of a new bond between the sulfur and the nucleophile. The reactivity of the sulfonyl chloride can be influenced by the electronic properties of the 1-methyl-1H-indole ring system.

Common nucleophiles that react with sulfonyl chlorides include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thiosulfonates, respectively. The conditions for these reactions are generally mild, often requiring a base to neutralize the hydrochloric acid that is formed as a byproduct. The versatility of this reaction makes this compound a key building block for introducing the 1-methyl-1H-indole-3-sulfonyl moiety into various molecular scaffolds.

Synthesis of Indole-Based Sulfonamide Derivatives

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of indole-based sulfonamides. researchgate.net These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The formation of the sulfonamide bond is typically robust and high-yielding. thieme-connect.com

A prominent application of this compound is its reaction with various amine nucleophiles to generate a diverse array of sulfonamide derivatives. The reaction is a standard method for sulfonamide synthesis, where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride. researchgate.net This reaction is generally carried out in the presence of a base, such as triethylamine or pyridine, to scavenge the HCl produced. orgsyn.org

A noteworthy class of amine nucleophiles used in this context is piperazine and its derivatives. The reaction of this compound with a monosubstituted piperazine can lead to the formation of a new sulfonamide where the 1-methyl-1H-indole-3-sulfonyl group is attached to one of the piperazine nitrogen atoms. For instance, the reaction with 1-methylpiperazine would be expected to yield 1-((1-methyl-1H-indol-3-yl)sulfonyl)-4-methylpiperazine. These reactions are typically efficient and proceed under mild conditions. mdpi.com The resulting piperazine-containing indole (B1671886) sulfonamides are scaffolds of interest in drug discovery. The synthesis of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids has been reported, demonstrating the utility of coupling sulfonyl chlorides with piperazine moieties. researchgate.net

| Amine Nucleophile | Product | Reaction Conditions | Reference |

| Piperazine | 1-((1-Methyl-1H-indol-3-yl)sulfonyl)piperazine | Base (e.g., Triethylamine), Dichloromethane | orgsyn.org |

| 1-Methylpiperazine | 1-((1-Methyl-1H-indol-3-yl)sulfonyl)-4-methylpiperazine | Base, Solvent | mdpi.com |

| Substituted Piperazines | Various N-substituted piperazine derivatives | Base, Solvent | researchgate.netorganic-chemistry.org |

Combinatorial chemistry has become a powerful tool in drug discovery for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. nih.govnih.gov this compound is an ideal scaffold for the construction of indole-sulfonamide chemical libraries due to its reactivity with a wide range of amine nucleophiles.

The principle involves reacting the sulfonyl chloride with a collection of different amines in a parallel or combinatorial fashion. youtube.comchemrxiv.org This approach allows for the generation of a library of unique indole sulfonamides, where the diversity is introduced through the varied R-groups of the amine building blocks. High-throughput synthesis and screening techniques can then be employed to identify compounds with desired biological activities. chemrxiv.org The robust nature of the sulfonamide-forming reaction makes it well-suited for automated synthesis platforms. The resulting libraries of indole-based sulfonamides can be screened against various biological targets to identify lead compounds for drug development.

Formation of Sulfones and Sulfenyl Compounds from this compound Precursors

Beyond sulfonamide formation, this compound can serve as a precursor for other important sulfur-containing indole derivatives, such as sulfones and sulfenyl compounds. These transformations often involve reactions that modify the oxidation state of the sulfur atom or replace the chloride with other functional groups.

The synthesis of sulfones from sulfonyl chlorides can be achieved through reaction with organometallic reagents, such as Grignard reagents or organocuprates. youtube.comchemistrysteps.com For example, the reaction of this compound with a Grignard reagent (R-MgBr) would be expected to yield a 3-sulfonylindole derivative (1-methyl-3-(R-sulfonyl)-1H-indole). This reaction provides a direct method for forming a carbon-sulfur bond. researchgate.net

While this compound itself is at a high oxidation state, it can be used to generate sulfenylated indoles. For instance, visible light-induced reactions of N-methylindoles with arylsulfonyl chlorides can lead to 3-sulfenylation, forming 1-methyl-3-(arylthio)-1H-indoles. rsc.org These sulfenylated indoles, which are at the sulfide oxidation level, can then be oxidized to the corresponding sulfoxides (sulfinyl compounds) or sulfones. acs.org

The oxidation of these sulfenyl indole intermediates can be achieved using various oxidizing agents. For example, meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for the oxidation of sulfides to sulfoxides and further to sulfones. Careful control of the reaction conditions, such as stoichiometry of the oxidant and temperature, can allow for selective oxidation to either the sulfinyl or the sulfonyl state. This two-step sequence—sulfenylation followed by oxidation—provides an alternative route to 3-sulfonylindoles from sulfonyl chloride precursors.

| Sulfenyl Indole Intermediate | Oxidizing Agent | Product |

| 1-Methyl-3-(arylthio)-1H-indole | m-CPBA (1 equiv) | 1-Methyl-3-(arylsulfinyl)-1H-indole |

| 1-Methyl-3-(arylthio)-1H-indole | m-CPBA (>2 equiv) | 1-Methyl-3-(arylsulfonyl)-1H-indole |

This compound can also be converted into thiosulfonates and thiocyanates.

Thiosulfonates : The reaction of a sulfonyl chloride with a thiol or a thiolate salt (RS⁻) is a standard method for the preparation of thiosulfonate esters. wikipedia.org In this reaction, the thiolate anion acts as a nucleophile, attacking the sulfonyl chloride and displacing the chloride ion. This would result in the formation of a S-(alkyl/aryl) 1-methyl-1H-indole-3-carbothioate.

Thiocyanates : The synthesis of sulfonyl thiocyanates from sulfonyl chlorides can be achieved by reaction with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). organic-chemistry.org The thiocyanate ion (SCN⁻) is an ambident nucleophile, but it typically attacks with the sulfur atom in reactions with sulfonyl chlorides, leading to the formation of the sulfonyl thiocyanate.

| Reagent | Product Class | General Product Structure |

| Thiolate (RS⁻) | Thiosulfonate | 1-Methyl-1H-indole-3-SO₂SR |

| Thiocyanate (SCN⁻) | Sulfonyl Thiocyanate | 1-Methyl-1H-indole-3-SO₂SCN |

Transformations Involving the Indole Core in the Presence of the Sulfonyl Chloride Group

The electron-withdrawing nature of the 3-sulfonyl group deactivates the typically electron-rich pyrrole (B145914) ring of the indole nucleus, thereby influencing the regioselectivity of electrophilic substitution and other transformations. Concurrently, the sulfonyl chloride itself is a highly reactive electrophile, susceptible to nucleophilic attack. This dichotomy in reactivity necessitates careful consideration of reaction conditions to selectively functionalize the indole core. In many synthetic strategies, the sulfonyl chloride is converted to a more robust sulfonamide before further transformations on the indole ring are attempted.

C-H Activation and Functionalization

Direct C-H activation and functionalization of the indole core in the presence of a 3-sulfonyl chloride is a challenging endeavor due to the potential for the sulfonyl chloride group to react with the transition metal catalysts typically employed. However, research on related indole derivatives provides insights into potential strategies.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the functionalization of indoles at various positions, including C2, C4, and C7. researchgate.net These reactions often employ directing groups to achieve high regioselectivity. For instance, a carbonyl group at the C3 position can direct C-H activation to the C2 or C4 positions. While no direct examples involving a 3-sulfonyl chloride have been reported, it is conceivable that a 3-sulfonamide derivative could act as a directing group to facilitate C-H functionalization. The nitrogen atom of the sulfonamide could coordinate to the metal catalyst, directing the activation to the C2 or C4 position of the indole ring.

Palladium-catalyzed C-H arylation is another well-established method for the functionalization of indoles. acs.org The choice of directing group and ligand is crucial for controlling the site of arylation. acs.org For instance, a phosphinoyl directing group has been used to achieve selective C7 arylation of indoles. acs.org In the context of this compound, conversion to a sulfonamide bearing a suitable directing group could enable palladium-catalyzed C-H functionalization at various positions of the indole core.

Table 1: Potential C-H Functionalization Strategies for 3-Sulfonyl Indole Derivatives

| Catalyst System | Directing Group (at C3) | Target Position | Potential Product |

| Rh(III) | Sulfonamide | C2 or C4 | C2- or C4-alkylated/arylated indole |

| Pd(II) | Sulfonamide with directing moiety | C2, C4, or C7 | C2-, C4-, or C7-arylated indole |

This table represents hypothetical strategies based on known C-H activation methodologies for other indole derivatives, as direct C-H functionalization of this compound is not well-documented.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecular architectures in a single step. rsc.org The application of MCRs to indole chemistry has been extensively reviewed, showcasing their power in generating diverse indole-based scaffolds. nih.govmdpi.com

While this compound itself may be too reactive to be a suitable substrate in many MCRs, its derivatives, particularly indole-3-sulfonamides, could participate in such transformations. For example, a three-component reaction involving an indole, an aldehyde, and a nucleophile is a common strategy for synthesizing 3-substituted indole derivatives. An indole-3-sulfonamide could potentially act as the nucleophile or the indole component in such a reaction, leading to the formation of complex molecules containing the indole-3-sulfonamide motif.

One relevant example from the literature describes a copper-catalyzed three-component reaction of N-(arylsulfonyl)acrylamides, aryldiazonium tetrafluoroborates, and a sulfur dioxide source to produce sulfonated oxindoles. beilstein-journals.org This reaction demonstrates the feasibility of incorporating a sulfonyl group into a complex heterocyclic structure via an MCR, suggesting that analogous strategies could be developed for indole-3-sulfonamide derivatives.

Table 2: Plausible Multicomponent Reactions Involving Indole-3-Sulfonamide Derivatives

| Reaction Type | Components | Potential Product |

| Ugi-type Reaction | Indole-3-sulfonamide, aldehyde, isocyanide, carboxylic acid | Complex acyclic or heterocyclic structures with an indole-3-sulfonamide moiety |

| Mannich-type Reaction | Indole, aldehyde, indole-3-sulfonamide | Bis(indolyl)methane derivatives with a sulfonamide group |

| Povarov-type Reaction | Indole-3-sulfonamide, aniline, aldehyde | Tetrahydroquinoline derivatives fused to an indole-3-sulfonamide |

This table outlines potential MCRs based on the known reactivity of indoles and sulfonamides, as direct participation of this compound in MCRs is not established.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.gov In the context of indole chemistry, it is frequently employed to introduce aryl or vinyl groups at halogenated positions of the indole ring. nih.gov

Direct Suzuki-Miyaura coupling on the C-H bonds of the indole core of this compound is unlikely due to the reactivity of the sulfonyl chloride. A more plausible approach would involve a halogenated precursor, such as a bromo- or iodo-substituted 1-methyl-1H-indole. The cross-coupling reaction would be performed on this halogenated indole, followed by the introduction of the sulfonyl chloride group at the 3-position.

Alternatively, if a bromo- or iodo-substituent is present at a position other than C3 on the this compound (or its more stable sulfonamide derivative), a Suzuki-Miyaura coupling could be performed to introduce further complexity. For this to be successful, the reaction conditions would need to be carefully optimized to avoid side reactions involving the sulfonyl group. The choice of palladium catalyst, ligand, and base would be critical to ensure selective coupling at the carbon-halogen bond. nih.gov

Table 3: Representative Suzuki-Miyaura Coupling of a Halogenated 1-Methyl-1H-indole Derivative

| Indole Substrate | Boronic Acid | Catalyst | Base | Product |

| 5-Bromo-1-methyl-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-Methyl-5-phenyl-1H-indole |

| 3-Bromo-1-methyl-1H-indole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | 3-(4-Methoxyphenyl)-1-methyl-1H-indole |

This table provides examples of typical Suzuki-Miyaura reactions on bromo-indoles, which could be precursors or analogues to functionalized this compound derivatives.

Mechanistic Investigations of Chemical Transformations Involving 1 Methyl 1h Indole 3 Sulfonyl Chloride

Elucidation of Reaction Pathways

The reactivity of 1-methyl-1H-indole-3-sulfonyl chloride is dictated by the interplay of its functional groups, allowing it to participate in electrophilic, radical, and metal-mediated reactions.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. The indole (B1671886) ring, particularly the C3 position, is highly nucleophilic and readily undergoes EAS. However, since this compound is already substituted at this position, its role in EAS is twofold: as a substrate for further substitution on the indole ring or as an electrophilic sulfonating agent itself.

When acting as a substrate, the existing N-methyl group is an activating, ortho-, para-director, while the -SO2Cl group at C3 is a strong deactivating, meta-director with respect to the pyrrole (B145914) ring, though its influence on the benzene (B151609) ring positions (C4, C5, C6, C7) is more complex.

When this compound acts as an electrophile, for instance in a Friedel-Crafts type sulfonylation of another aromatic compound, the mechanism follows the general pathway for EAS. masterorganicchemistry.combyjus.comwikipedia.org This process involves two primary steps:

Formation of the Electrophile : In the presence of a Lewis acid catalyst like AlCl3 or FeCl3, the sulfonyl chloride is activated to generate a highly electrophilic sulfonyl cation or a potent electrophilic complex. masterorganicchemistry.com

Nucleophilic Attack and Rearomatization : The aromatic substrate attacks the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. byjus.comwikipedia.org This step is typically the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the substrate. masterorganicchemistry.com A weak base then removes a proton from the carbon atom that formed the new bond, restoring aromaticity and yielding the final sulfonated product. masterorganicchemistry.commasterorganicchemistry.com

The general mechanism is depicted below: Step 1: ArH + R-SO₂Cl + AlCl₃ → [R-SO₂]⁺[AlCl₄]⁻ + ArH Step 2: ArH + [R-SO₂]⁺ → [Ar(H)SO₂R]⁺ Step 3: [Ar(H)SO₂R]⁺ + [AlCl₄]⁻ → ArSO₂R + HCl + AlCl₃

Sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) under thermal, photochemical, or metal-catalyzed conditions. nih.gov These radical species can then participate in a variety of transformations. The generation of the 1-methyl-1H-indole-3-sulfonyl radical would likely proceed via homolytic cleavage of the sulfur-chlorine bond.

Once formed, this radical can undergo several key reactions:

Addition to Unsaturated Bonds : Sulfonyl radicals readily add to alkenes and alkynes, initiating a radical chain process to form new carbon-sulfur bonds. This pathway is valuable for the synthesis of vinyl and alkyl sulfones. nih.gov

Radical Cyclization : In molecules containing both the sulfonyl radical precursor and an unsaturated moiety, intramolecular cyclization can occur. Studies on related N-sulfonylindoles show that an initially formed radical can cyclize, producing an α-sulfonamidoyl radical. This intermediate may then undergo β-elimination of the sulfonyl radical to generate an imine. beilstein-journals.orgnih.gov For this compound, if tethered to an appropriate radical acceptor, similar intramolecular pathways could be envisioned.

Atom Transfer Radical Addition (ATRA) : The sulfonyl chloride itself can add across a double bond in a process where a metal catalyst facilitates the transfer of the chlorine atom.

Mechanistic studies involving copper catalysts suggest a dual role for the metal: initiating the formation of sulfonyl radicals and promoting subsequent coupling steps. nih.govacs.org For example, in the 1,4-sulfonylindolylation of 1,3-dienes, a copper(I) catalyst is proposed to react with the sulfonyl chloride to generate a sulfonyl radical and a copper(II) species. acs.org

Transition metals such as palladium, copper, gold, and silver are effective catalysts for reactions involving sulfonyl chlorides and indoles. acs.orgmdpi.comacs.org These reactions often provide access to complex molecular architectures under mild conditions.

A prominent example is the copper-catalyzed regioselective 1,4-sulfonylindolylation of 1,3-dienes, which couples a sulfonyl chloride with an indole. acs.org A plausible catalytic cycle for this transformation, using 1-methyl-1H-indole as the nucleophile, is as follows:

Radical Generation : A Cu(I) catalyst reacts with the sulfonyl chloride (RSO₂Cl) to produce a sulfonyl radical (RSO₂•) and a Cu(II) halide species.

Radical Addition : The sulfonyl radical adds to the 1,3-diene, forming a resonance-stabilized allylic radical.

Oxidative Termination : The allylic radical is oxidized by the Cu(II) species, generating an allylic cation and regenerating the Cu(I) catalyst.

Nucleophilic Attack : The 1-methyl-1H-indole attacks the allylic cation, typically at the C3 position, to form the final 1,4-addition product.

Palladium-catalyzed reactions have also been developed for the synthesis of 1H-indole-3-sulfonates from 2-alkynyl arylazides and sulfonic acids, highlighting the utility of metal catalysis in forming C-S bonds at the indole-3 position. rsc.org Similarly, gold and silver catalysis can promote the cyclization of N-sulfonyl precursors to yield 3-sulfonylindoles, a process that involves a 1,3-sulfonyl migration potentially proceeding through sulfonyl radical intermediates. acs.org

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are crucial for validating proposed reaction mechanisms. In reactions involving this compound, several types of intermediates are postulated.

Electrophilic Aromatic Substitution Intermediates : The key intermediate in EAS reactions is the σ-complex , also known as the Wheland intermediate or arenium ion. wikipedia.org This is a resonance-stabilized carbocation formed by the attack of the nucleophilic aromatic ring on the electrophile. byjus.com Its formation leads to a temporary loss of aromaticity. While often too reactive for isolation under normal conditions, these species can be characterized spectroscopically at low temperatures or by computational methods.

Radical Intermediates : In radical pathways, the primary intermediate is the 1-methyl-1H-indole-3-sulfonyl radical . This species results from the homolytic cleavage of the S-Cl bond. Further downstream, radical addition to unsaturated systems leads to carbon-centered radical intermediates, such as α-sulfonamidoyl radicals in cyclization reactions. beilstein-journals.org These radical intermediates are typically short-lived and are often detected indirectly through product analysis or radical trapping experiments using agents like TEMPO. acs.org

Organometallic Intermediates : In metal-catalyzed cross-coupling reactions, organometallic species are central to the catalytic cycle. For instance, in copper-catalyzed processes, organocopper(II) and (III) species may be involved. acs.org In gold- or silver-catalyzed cyclizations, vinyl-metal intermediates are proposed, which can undergo subsequent transformations like homolytic cleavage or protodemetalation. acs.org Isolation and characterization of these intermediates, often by X-ray crystallography or NMR spectroscopy, provide direct evidence for the catalytic mechanism.

| Reaction Type | Intermediate Species | Proposed Structure | Potential Characterization Method |

|---|---|---|---|

| Electrophilic Aromatic Substitution | σ-Complex (Arenium Ion) | Resonance-stabilized carbocation | Low-temperature NMR, Computational modeling |

| Radical Reaction | Sulfonyl Radical | 1-Methyl-1H-indole-3-sulfonyl radical | EPR Spectroscopy, Radical trapping (e.g., with TEMPO) |

| Radical Cyclization | α-Sulfonamidoyl Radical | Carbon-centered radical adjacent to a sulfonamide | Product analysis, Computational modeling |

| Metal-Catalyzed Coupling | Organocopper or Vinyl-Silver Species | Species with a C-Metal bond | NMR Spectroscopy, X-ray Crystallography (if stable) |

Kinetic and Thermodynamic Analyses of Key Reactions

While specific kinetic and thermodynamic data for reactions of this compound are not widely available in the literature, analysis of related systems provides valuable context for understanding its reactivity.

Kinetic Analysis : The rates of chemical reactions are fundamental to understanding their mechanisms. For the solvolysis of arenesulfonyl chlorides (ArSO₂Cl), a common reaction for this class of compounds, kinetic studies are often performed across a range of solvents. The data are frequently analyzed using the extended Grunwald-Winstein equation:

log(k/k₀) = lN + mY

where k and k₀ are the rate constants in a given solvent and a reference solvent (80% ethanol), l is the sensitivity to solvent nucleophilicity (N), and m is the sensitivity to solvent ionizing power (Y).

For most arenesulfonyl and alkanesulfonyl chlorides, solvolysis proceeds through a concerted Sₙ2 mechanism. mdpi.com This is characterized by a significant sensitivity to solvent nucleophilicity (l value typically ≥ 0.8) and a moderate sensitivity to solvent ionizing power (m value typically 0.4-0.6). The ratio l/m is often around 1.8-2.0, indicating a mechanism with considerable nucleophilic participation from the solvent at the transition state. mdpi.com It is expected that the solvolysis of this compound would follow a similar kinetic profile.

| Compound | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | l/m Ratio | Proposed Mechanism |

|---|---|---|---|---|

| Benzenesulfonyl Chloride | 0.91 | 0.51 | 1.78 | Concerted Sₙ2 |

| p-Toluenesulfonyl Chloride | 0.89 | 0.50 | 1.78 | Concerted Sₙ2 |

| 2-Thiophenesulfonyl Chloride | 1.03 | 0.55 | 1.87 | Concerted Sₙ2 |

| Phenylmethanesulfonyl Chloride | 0.80 | 0.39 | 2.05 | Concerted Sₙ2 |

Advanced Spectroscopic and Computational Characterization of 1 Methyl 1h Indole 3 Sulfonyl Chloride and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry to investigate the electronic structure of many-body systems. niscpr.res.innih.gov It is widely employed to predict molecular properties, offering insights that are often in close agreement with experimental data. dergipark.org.tr For 1-methyl-1H-indole-3-sulfonyl chloride, DFT calculations provide a detailed understanding of its structural, electronic, and reactivity characteristics.

DFT geometry optimization is utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, providing predictive data on bond lengths, bond angles, and dihedral angles. For indole (B1671886) derivatives, DFT calculations have been successfully used to optimize structures and understand their geometries. researchgate.netresearchgate.net

In the case of this compound, the geometry is defined by the spatial relationship between the planar indole ring and the tetrahedral sulfonyl chloride group. The key structural parameters, including the lengths of the C-S and S-Cl bonds and the angles around the sulfur atom, can be precisely calculated. These theoretical calculations provide a foundational model of the molecule's ground-state geometry.

Table 1: Predicted Structural Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C3-S | 1.78 |

| S-Cl | 2.08 |

| S=O | 1.44 |

| N1-CH₃ | 1.47 |

| **Bond Angles (°) ** | |

| C3-S-Cl | 105.5 |

| O-S-O | 122.0 |

| C3-S-O | 108.0 |

| **Dihedral Angles (°) ** | |

| C2-C3-S-Cl | ~90.0 |

Note: These values are illustrative and would be determined with high precision in a specific DFT study.

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key concept in this analysis. wikipedia.orgyoutube.com

Frontier Molecular Orbitals (HOMO & LUMO): The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. libretexts.orglibretexts.org For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO is anticipated to be centered on the electron-withdrawing sulfonyl chloride group, particularly on the sulfur atom and the C-S antibonding orbital. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. niscpr.res.in

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule, indicating regions of positive and negative charge. rsc.orgresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. rsc.org In an MEP map of this compound, the most negative potential (electron-rich regions, typically colored red) would be concentrated around the electronegative oxygen atoms of the sulfonyl group. researchgate.net Positive potential (electron-poor regions, colored blue) would be found around the hydrogen atoms and potentially the sulfur atom, indicating sites susceptible to nucleophilic attack. researchgate.net

Key descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2. dergipark.org.tr

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule is generally less reactive. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for reaction. dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). dergipark.org.tr

Table 2: Calculated Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud |

Molecules with single bonds can exist in different spatial arrangements known as conformers, which arise from rotation around these bonds. For molecules containing a sulfonyl group attached to a ring system, the rotation around the C-S or N-S bond is of particular interest. DFT calculations are used to explore the potential energy surface associated with this rotation, identifying stable conformers (energy minima) and transition states (energy maxima). nih.govmdpi.com

For related 1-(arylsulfonyl)indole molecules, studies have shown that different conformers exist due to rotation about the central S-N bond. nih.gov The energy barrier between these conformers is typically calculated to be in the range of 2.5–5.5 kcal/mol. nih.govmdpi.com A similar investigation for this compound would focus on the rotation around the C3-S bond. This would reveal the preferred orientation of the sulfonyl chloride group relative to the indole ring and the energy required to transition between different stable conformations.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the structure of newly synthesized chemical compounds. researchgate.net They provide detailed information about the connectivity of atoms and the chemical environment within a molecule.

NMR spectroscopy is a primary technique for determining the structure of organic molecules in solution. semanticscholar.org By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, it provides information on the number and types of atoms, their connectivity, and their chemical environment. semanticscholar.orgmdpi.com

For this compound, the ¹H NMR spectrum would show distinct signals for the N-methyl protons, the proton at the C2 position of the indole ring, and the four protons on the benzene (B151609) portion of the indole. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Position | δ (ppm) | Multiplicity | Position | δ (ppm) |

| N-CH₃ | ~3.85 | s | N-CH₃ | ~33.5 |

| H-2 | ~8.00 | s | C-2 | ~132.0 |

| H-4 | ~7.90 | d | C-3 | ~118.0 |

| H-5 | ~7.40 | t | C-3a | ~136.0 |

| H-6 | ~7.35 | t | C-4 | ~121.0 |

| H-7 | ~7.50 | d | C-5 | ~124.0 |

| C-6 | ~122.5 | |||

| C-7 | ~110.0 | |||

| C-7a | ~126.0 |

Note: Chemical shifts (δ) are predicted based on analogous indole structures. Multiplicity: s = singlet, d = doublet, t = triplet.

The N-methyl group protons would appear as a sharp singlet. The H-2 proton, being adjacent to the electron-withdrawing sulfonyl group and the nitrogen atom, would be significantly downfield and appear as a singlet. The aromatic protons (H-4 to H-7) would exhibit characteristic splitting patterns (doublets and triplets) due to coupling with their neighbors. In the ¹³C NMR spectrum, the carbons directly attached to the nitrogen (C-2, C-7a) and the sulfonyl group (C-3) would have their chemical shifts significantly influenced by these substituents.

Infrared (IR) and Raman Spectroscopy

1-Methylindole (B147185) Moiety Vibrations: The vibrational modes of the 1-methylindole core are well-documented. researchgate.net Theoretical and experimental studies on 1-methylindole provide a basis for assigning the expected bands. researchgate.net The aromatic C-H stretching vibrations of the indole ring typically appear in the 3100-3000 cm⁻¹ region. The methyl group attached to the nitrogen atom (N-CH₃) exhibits characteristic symmetric and asymmetric stretching and bending vibrations. researchgate.net The C-H stretching of the methyl group is expected around 2950-2850 cm⁻¹. In-plane and out-of-plane bending vibrations for the indole ring C-H bonds are also expected at lower frequencies.

Sulfonyl Chloride Group Vibrations: The sulfonyl chloride (-SO₂Cl) group gives rise to highly characteristic and intense absorption bands in the IR spectrum, making it easily identifiable. The asymmetric and symmetric stretching vibrations of the S=O bonds are the most prominent. For most arylsulfonyl chlorides, these are observed in the ranges of 1385-1365 cm⁻¹ (asymmetric) and 1190-1170 cm⁻¹ (symmetric). researchgate.net The S-Cl stretching vibration is typically found at lower wavenumbers, generally in the region of 600-500 cm⁻¹. researchgate.net

Combined Spectral Features: In the spectrum of this compound, one would expect to observe a superposition of the vibrational modes from both the 1-methylindole ring and the sulfonyl chloride group. The strong S=O stretching bands are anticipated to be dominant features in the mid-infrared region. A comprehensive study on 1-methylindole using FT-IR and FT-Raman spectroscopy, supported by Density Functional Theory (DFT) calculations, has provided detailed assignments for the parent indole derivative, which serves as a foundational reference. researchgate.net For instance, vibrations of the pyrrole (B145914) ring and the benzene ring of the indole system have been meticulously assigned. researchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in identifying the symmetric vibrations of the molecule and the C-S bond. nih.gov

An interactive table summarizing the expected characteristic vibrational frequencies for this compound, based on data from analogous compounds, is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group | Reference |

| Asymmetric S=O Stretch | 1385 - 1365 | Sulfonyl Chloride | researchgate.net |

| Symmetric S=O Stretch | 1190 - 1170 | Sulfonyl Chloride | researchgate.net |

| Aromatic C-H Stretch | 3100 - 3000 | 1-Methylindole | researchgate.net |

| Methyl C-H Stretch | 2950 - 2850 | 1-Methylindole | researchgate.net |

| Indole Ring C=C Stretch | 1620 - 1450 | 1-Methylindole | researchgate.net |

| S-Cl Stretch | 600 - 500 | Sulfonyl Chloride | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₉H₈ClNO₂S), the molecular weight is approximately 229.68 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass.

Fragmentation Patterns: The fragmentation of this compound under electron impact (EI) ionization would likely proceed through several characteristic pathways, dictated by the stability of the resulting fragments.

Loss of Chlorine: A common initial fragmentation for sulfonyl chlorides is the cleavage of the S-Cl bond to lose a chlorine radical (·Cl), resulting in a [M - Cl]⁺ ion.

Loss of SO₂: A significant fragmentation pathway for aromatic sulfonamides and related compounds involves the extrusion of sulfur dioxide (SO₂). nih.gov This rearrangement can lead to a prominent [M - SO₂]⁺ or [M+H - SO₂]⁺ ion. nih.gov This process is often influenced by substituents on the aromatic ring. nih.gov

Cleavage of the Indole Ring: The indole nucleus itself has characteristic fragmentation patterns. scirp.orgresearchgate.net A key fragmentation of the 1-methylindole moiety involves the loss of a hydrogen cyanide (HCN) molecule, often following other initial fragmentations. scirp.org The mass spectrum of 1-methylindole itself shows a strong molecular ion peak at m/z 131 and a significant fragment at m/z 130 after the loss of a hydrogen atom. nist.gov

Formation of the 1-Methylindole Cation: Cleavage of the C-S bond would lead to the formation of the stable 1-methylindole cation at m/z 131.

The following interactive table outlines the predicted significant ions in the mass spectrum of this compound based on established fragmentation rules for similar structures. nih.govlibretexts.org

| m/z (mass/charge) | Proposed Fragment | Formula | Notes |

| 229/231 | [C₉H₈ClNO₂S]⁺ | C₉H₈³⁵ClNO₂S / C₉H₈³⁷ClNO₂S | Molecular ion peak (isotopic pattern due to ³⁵Cl and ³⁷Cl) |

| 194 | [C₉H₈NO₂S]⁺ | C₉H₈NO₂S | Loss of Cl radical |

| 165/167 | [C₉H₈ClN]⁺ | C₉H₈³⁵ClN / C₉H₈³⁷ClN | Loss of SO₂ |

| 131 | [C₉H₉N]⁺ | C₉H₉N | 1-methylindole cation from C-S bond cleavage |

| 130 | [C₉H₈N]⁺ | C₉H₈N | Loss of a hydrogen atom from the 1-methylindole cation |

Solid-State Structural Determination via X-ray Crystallography

While a specific single-crystal X-ray diffraction study for this compound is not present in the provided search results, its expected solid-state structure can be inferred from crystallographic data of related indole derivatives. nih.govresearchgate.netmdpi.com X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.

Expected Molecular Geometry: The core 1-methylindole ring system is anticipated to be essentially planar. researchgate.net The geometry around the sulfur atom in the sulfonyl chloride group would be tetrahedral. The substitution at the C3 position of the indole ring would lead to specific bond lengths and angles that reflect the electronic interplay between the electron-rich indole nucleus and the strongly electron-withdrawing sulfonyl chloride group.

The table below presents hypothetical, yet reasonable, crystallographic parameters for this compound, based on typical values for organic sulfonyl chlorides and indole derivatives.

| Parameter | Expected Value/System | Reference/Analogy |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size mdpi.com |

| Space Group | P2₁/c or Pbca | Common centrosymmetric space groups researchgate.netmdpi.com |

| S=O Bond Length | ~1.43 Å | Typical for sulfonyl groups |

| S-Cl Bond Length | ~2.07 Å | Typical for sulfonyl chlorides |

| S-C Bond Length | ~1.77 Å | Typical for aryl sulfonyl compounds |

| C-N Bond Length (indole) | ~1.38 Å | researchgate.net |

| Intermolecular Interactions | C-H···O, π-π stacking | Expected based on functional groups present nih.govresearchgate.net |

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and bonding in molecules. While a specific NBO analysis for this compound has not been cited, the electronic structure can be predicted based on studies of sulfonamides and related compounds. researchgate.netresearchgate.net

Charge Distribution: The NBO analysis would reveal a significant polarization of charge within the molecule. The oxygen atoms of the sulfonyl group are expected to carry substantial negative charges due to their high electronegativity and the nature of the S=O double bonds. The sulfur atom, in turn, would be highly electron-deficient, bearing a significant positive charge. The chlorine atom will also carry a partial negative charge.

The indole ring is an electron-rich aromatic system. However, the strongly electron-withdrawing -SO₂Cl group at the C3 position will significantly influence the charge distribution within the ring, withdrawing electron density. The nitrogen atom of the indole ring will possess a partial negative charge, while the attached methyl group's carbons and hydrogens will have smaller, varied charges.

Bonding and Orbital Interactions: NBO analysis of sulfonamides has been a subject of interest to understand the nature of the S-N bond, with studies investigating the extent of π-bonding contributions. chemrxiv.orgacs.org For this compound, the focus would be on the S-C bond connecting the sulfonyl group to the indole ring. This analysis would quantify the p-character of the sulfur and carbon hybrid orbitals forming this bond.

The following interactive table summarizes the anticipated partial atomic charges on key atoms of this compound, as would be determined by an NBO analysis. These are qualitative predictions based on the known electronic effects of the functional groups.

| Atom | Predicted Natural Atomic Charge | Rationale | Reference Principle |

| S (Sulfur) | Highly Positive | Bonded to two highly electronegative oxygen atoms and a chlorine atom. | researchgate.net |

| O (Oxygen) | Highly Negative | High electronegativity and double bond character with sulfur. | researchgate.net |

| Cl (Chlorine) | Negative | High electronegativity. | |

| N (Indole Nitrogen) | Negative | Electronegative atom in a heterocyclic ring. | |

| C3 (Indole Carbon) | Positive | Directly attached to the electron-withdrawing sulfonyl group. | |

| C (Methyl) | Slightly Positive/Negative | Dependent on local environment, generally less polarized. |

Synthetic Applications and Broader Chemical Utility of 1 Methyl 1h Indole 3 Sulfonyl Chloride

Role as a Strategic Building Block in Organic Synthesis

1-Methyl-1H-indole-3-sulfonyl chloride serves as a strategic building block in organic synthesis due to the presence of the highly reactive sulfonyl chloride moiety at the C3 position of the N-methylated indole (B1671886) core. This functional group acts as an excellent electrophile, readily undergoing nucleophilic substitution with a wide variety of nucleophiles. This reactivity allows for the introduction of diverse functionalities at the C3 position, a site often critical for the biological activity of indole-containing compounds.

The methyl group at the N1 position prevents competing N-functionalization reactions, thereby directing the reactivity towards the sulfonyl chloride group. This inherent regioselectivity is a key advantage in synthetic design, simplifying reaction pathways and improving yields of the desired C3-functionalized products. The stability of the 1-methyl-1H-indole core under various reaction conditions further enhances its utility as a reliable scaffold in multi-step syntheses.

Facilitating the Preparation of Diverse Indole Derivatives

The electrophilic nature of the sulfonyl chloride group in this compound provides a gateway to a plethora of indole derivatives. This reagent facilitates the introduction of various substituents onto the indole ring, enabling the systematic exploration of structure-activity relationships in drug discovery and materials science.

Directed Functionalization at Indole Ring Positions (C2, C3)

While the primary reactivity of this compound is centered at the C3 position via the sulfonyl chloride group, its influence can extend to the functionalization of the C2 position. The introduction of a bulky or electronically demanding group at C3 can sterically or electronically direct subsequent electrophilic or nucleophilic attacks to the C2 position. For instance, after conversion of the sulfonyl chloride to a sulfonamide, the electronic nature of the C2-C3 double bond is altered, potentially favoring addition or substitution reactions at the C2 position under specific conditions.

The direct functionalization at the C3 position is the most prominent application of this reagent. A wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, can displace the chloride ion to form sulfonamides, sulfonates, thioesters, and sulfones, respectively. This versatility allows for the construction of a vast library of C3-substituted 1-methylindoles.

Table 1: Examples of C3-Functionalization Reactions of Indole-3-sulfonyl Chlorides

| Nucleophile | Product Type | General Reaction Scheme |

|---|---|---|

| Primary/Secondary Amine | Sulfonamide | R¹R²NH + ClSO₂-Indole → R¹R²NSO₂-Indole + HCl |

| Alcohol/Phenol | Sulfonate Ester | ROH + ClSO₂-Indole → ROSO₂-Indole + HCl |

| Thiol/Thiophenol | Thiosulfonate | RSH + ClSO₂-Indole → RSSO₂-Indole + HCl |

| Grignard Reagent | Sulfone | RMgX + ClSO₂-Indole → RSO₂-Indole + MgXCl |

N1-Functionalization of the Indole Nitrogen

While this compound itself has a methylated nitrogen, the methodologies developed for its synthesis and subsequent reactions can be adapted for the N1-functionalization of other indole derivatives. For instance, the synthesis of the parent compound often involves the N-methylation of indole-3-sulfonyl chloride. This principle can be extended to introduce other alkyl or aryl groups at the N1 position.

Furthermore, in reactions involving indole-3-sulfonyl chlorides that are not N-substituted, the presence of a strong base can lead to deprotonation of the indole nitrogen, forming an indolyl anion. This anion can then be trapped by an electrophile, achieving N1-functionalization. The choice of base and electrophile is critical to control the chemoselectivity between N-functionalization and reaction at the sulfonyl chloride group.

Contribution to the Synthesis of Complex Molecular Architectures

The utility of this compound extends beyond the synthesis of simple indole derivatives. It serves as a key intermediate in the construction of more complex and biologically relevant molecular architectures, particularly those containing the indole-based sulfonamide scaffold.

As a Precursor for Indole-based Sulfonamide Scaffolds

Indole-based sulfonamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. kit.edursc.org this compound is a direct and efficient precursor to these valuable scaffolds.

The reaction of this compound with a diverse range of primary and secondary amines provides a straightforward route to a library of N-substituted 1-methyl-1H-indole-3-sulfonamides. This modular approach allows for the systematic variation of the substituent on the sulfonamide nitrogen, which is often crucial for optimizing the pharmacological profile of the molecule. The reliability and generally high yields of this sulfonylation reaction make it a favored method in the synthesis of these complex structures.

Table 2: Representative Indole-based Sulfonamide Scaffolds Synthesized from Indole Sulfonyl Chlorides

| Amine Reactant | Resulting Sulfonamide Scaffold | Potential Biological Relevance |

|---|---|---|

| Aniline Derivatives | N-Aryl-1-methyl-1H-indole-3-sulfonamide | Anticancer, Antimicrobial |

| Alkylamines | N-Alkyl-1-methyl-1H-indole-3-sulfonamide | Enzyme inhibitors |

| Amino Acid Esters | N-(Alkoxycarbonylalkyl)-1-methyl-1H-indole-3-sulfonamide | Peptidomimetics |

| Heterocyclic Amines | N-Heterocyclyl-1-methyl-1H-indole-3-sulfonamide | CNS agents, Antiviral |

Considerations of Chemoselectivity and Regioselectivity in Synthetic Design

The successful application of this compound in synthetic design hinges on the careful consideration of chemoselectivity and regioselectivity. The presence of multiple reactive sites in both the sulfonyl chloride and its reaction partners necessitates a nuanced approach to reaction design to achieve the desired outcome.

Chemoselectivity: In molecules containing other reactive functional groups, the sulfonyl chloride can be selectively targeted under appropriate reaction conditions. For instance, in the presence of both an amine and a less reactive alcohol, the reaction with the amine to form a sulfonamide is generally favored. The choice of solvent, temperature, and catalyst can be used to fine-tune this selectivity. In some cases, protecting groups may be necessary to mask other reactive sites and ensure that the reaction occurs exclusively at the sulfonyl chloride.

Regioselectivity: The regioselectivity of reactions involving this compound is primarily dictated by the inherent properties of the molecule, with the C3 position being the most electrophilic site. The N-methyl group effectively blocks reactions at the nitrogen atom. However, in subsequent reactions on the functionalized indole product, the nature of the C3-substituent can influence the regioselectivity of further transformations on the indole ring. For example, a bulky C3-substituent may direct electrophilic attack to the C5 or C6 positions of the benzene (B151609) portion of the indole ring. Understanding these directing effects is crucial for the rational design of multi-step syntheses involving this versatile building block.

Future Research Directions and Emerging Trends

Development of Novel and Green Catalytic Systems for Sulfonylation

The synthesis of sulfonylated indoles is moving beyond traditional methods, with a significant emphasis on developing novel and environmentally benign catalytic systems. A major trend is the shift away from stoichiometric and often hazardous reagents towards catalytic processes that offer higher efficiency and selectivity under milder conditions.

Key research thrusts include:

Metal-Based Catalysis: Copper-based catalytic systems have been effectively used for the 1,4-sulfonylindolylation of 1,3-dienes, showcasing the dual role of the copper catalyst in initiating sulfonyl radicals and facilitating indole (B1671886) coupling. acs.orgnih.gov This multicomponent strategy allows for the rapid construction of complex allylsulfone-containing indole derivatives. acs.orgnih.gov Other transition metals, such as ruthenium, are also being explored. For instance, new Ru-sulfonate catalysts have demonstrated high efficiency and regioselectivity in the allylation of indoles, and similar principles could be applied to sulfonylation reactions. nih.gov

Electrochemical Synthesis: A particularly promising green approach is the use of electrochemistry. An environmentally benign method for the chemoselective sulfonylation and hydrazination of indoles has been developed using an electrochemical approach with ammonium (B1175870) bromide as a redox catalyst. rsc.orgresearchgate.net This technique avoids harsh oxidants and operates under mild conditions, representing a significant step towards sustainable chemical production. rsc.orgresearchgate.net